

Technical Monograph: Lonomycin C (CAS 68537-50-8)

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Compound of Interest

Compound Name: Lonomycin C

CAS No.: 68537-50-8

Cat. No.: B608633

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Structural Class: Polyether Ionophore Antibiotic Primary Source: Streptomyces ribosidificus
Principal Utility: Cation Transport Research, Gram-positive Antimicrobial Studies[1]

Executive Summary

Lonomycin C is a specialized polyether antibiotic belonging to the ionophore class. Structurally defined as 2-demethylonomycin A, it acts as a lipophilic carrier for monovalent cations (primarily Na⁺ and K⁺), facilitating their transport across lipid bilayers against concentration gradients.[1] While less commercially prevalent than its parent compound Lonomycin A (Emericid), **Lonomycin C** is a critical reference standard in studying ionophore structure-activity relationships (SAR), particularly regarding how methylation patterns at the C2 position influence cation binding affinity and membrane permeability.[1]

Chemical Architecture & Physicochemical Properties[2][3]

Structural Analysis

Lonomycin C differs from Lonomycin A by the absence of a methyl group at the C2 position. This structural modification slightly alters the lipophilicity and the conformational flexibility of the molecule's "head" region, which is crucial for closing the hydrogen-bond network that encapsulates the guest cation.

- Core Scaffold: A linear polyketide backbone cyclized into tetrahydrofuran and tetrahydropyran rings.
- Coordination Geometry: The molecule wraps around a metal cation, ligating it via oxygen atoms (ether, hydroxyl, and carboxyl types), creating a neutral, lipophilic complex capable of membrane translocation.^[1]

Key Properties Table^{[1][2]}

Property	Data	Note
CAS Number	68537-50-8	Verified unique identifier
Chemical Formula	C ₄₃ H ₇₄ O ₁₄	Demethyl derivative of Lonomycin A (C ₄₄ H ₇₆ O ₁₄)
Molecular Weight	815.05 g/mol	
Appearance	White crystalline powder	Hygroscopic
Solubility	Soluble in MeOH, EtOAc, CHCl ₃ , DMSO	Insoluble in water
Melting Point	188–189 °C	Decomposes upon prolonged heating
UV Absorption	End absorption only	Lacks conjugated chromophores
Acidity (pKa)	~5.8 (Carboxylic acid)	Functionally active in neutral/basic pH

Mechanism of Action: The Ionophore Shuttle

Lonomycin C functions as an electroneutral cation/proton antiporter. Unlike channel-forming antibiotics (e.g., Gramicidin), **Lonomycin C** physically diffuses across the membrane.^[1]

The Transport Cycle

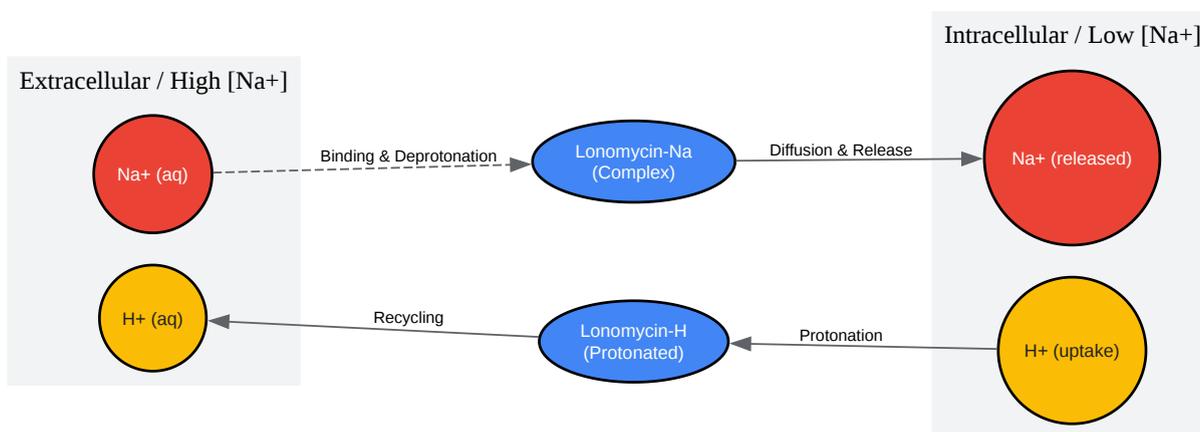
- Interfacial Binding: At the high-pH interface (extracellular or mitochondrial matrix), the carboxylic acid group deprotonates (COO⁻).^[1] The anionic molecule wraps around a metal

cation (M^+), stabilizing it via dipole interactions with ether oxygens.[1]

- Translocation: The lipophilic [Lonomycin- M]⁰ complex diffuses through the hydrophobic membrane core.[1]
- Release: Upon reaching the lower-pH interface (or lower cation concentration side), the complex dissociates.[1]
- Recycling: The empty ionophore is protonated (COOH) and diffuses back to the original side to repeat the cycle, effectively exchanging M^+ for H^+ and collapsing transmembrane ion gradients.

Mechanistic Visualization

The following diagram illustrates the cation transport cycle driven by **Lonomycin C**.



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Figure 1: The electroneutral exchange of Na^+ for H^+ mediated by **Lonomycin C** across a lipid bilayer.[1]

Biosynthesis & Production

Lonomycin C is a Type I Polyketide derived from the *Streptomyces* genus. Its biosynthesis involves the sequential condensation of acetate, propionate, and butyrate units.

- Producer Strain: *Streptomyces ribosidificus* (Strain TM-481).[1]
- Biosynthetic Logic: The formation of **Lonomycin C** (vs. A) is determined by the incorporation of a malonyl-CoA extender unit instead of a methylmalonyl-CoA unit at the module corresponding to the C2 position during the polyketide assembly, or the lack of a post-PKS methylation step.

Isolation & Purification Protocol

Objective: Isolate high-purity **Lonomycin C** from fermentation broth. Safety Note: **Lonomycin C** is bioactive.[2] Wear PPE (gloves, mask) to avoid inhalation or contact.[1]

Extraction Workflow

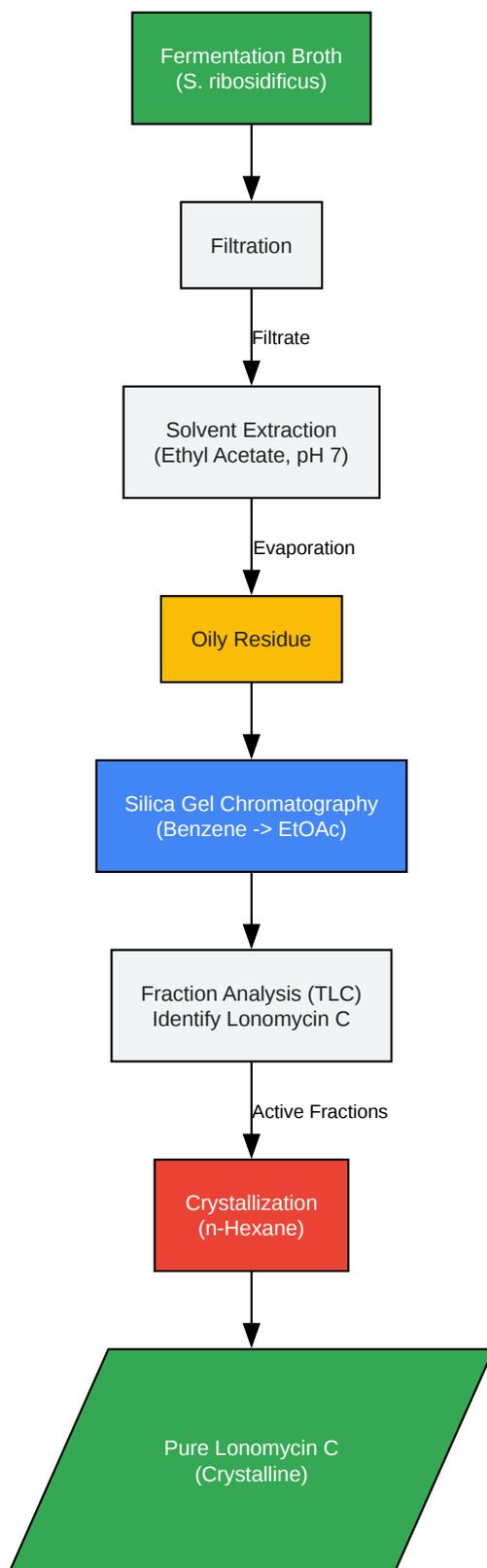
- Fermentation: Cultivate *S. ribosidificus* in submerged aerobic conditions (soybean meal/glucose medium) for 4–6 days at 28°C.
- Filtration: Separate mycelial cake from the broth using a filter press. **Lonomycin C** is predominantly found in the supernatant but significant amounts may adhere to the mycelium.
 - Optimization: Extract mycelium with Acetone or Methanol to recover cell-bound antibiotic. [1]
- Solvent Extraction: Extract the filtered broth (pH adjusted to 7.0) with Ethyl Acetate (EtOAc). [1]
 - Ratio: 1:1 (Broth:Solvent).[1]
 - Phase Separation: Discard aqueous layer.
- Concentration: Evaporate EtOAc under reduced pressure to yield an oily crude residue.

Purification (Chromatography)[1][2]

- Silica Gel Column: Dissolve crude residue in a minimal amount of Benzene or Chloroform.

- Load onto a silica gel 60 column.
- Mobile Phase Gradient: Benzene → Benzene/Ethyl Acetate (gradient increasing polarity).
[1]
- Detection: TLC (silica plates, solvent: Benzene/Acetone 1:1, detection: Vanillin-H₂SO₄ spray + heat).[1] Lonomycin spots turn dark pink/purple.
- Crystallization: Pool active fractions containing **Lonomycin C**.
 - Evaporate solvent.
 - Redissolve in warm n-Hexane or Methanol.[1]
 - Allow slow crystallization at 4°C.

Purification Logic Diagram



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Figure 2: Step-by-step isolation workflow for **Lonomycin C** from fermentation broth.[1]

Biological Profile & Applications[2][4]

Antimicrobial Spectrum

Lonomycin C exhibits potent activity against Gram-positive bacteria.[1][3] The outer membrane of Gram-negative bacteria prevents the hydrophobic ionophore from reaching the inner cytoplasmic membrane, rendering it ineffective against *E. coli* or *Pseudomonas*.

- Target Organisms: *Staphylococcus aureus*, *Bacillus subtilis*, *Micrococcus luteus*. [1]
- Mechanism: Collapse of the Proton Motive Force (PMF), leading to ATP depletion and cell death.

Research Applications

- Mitochondrial Uncoupling: Used to study the coupling of electron transport to ATP synthesis.
- Signal Transduction: Tools for manipulating intracellular Na^+/K^+ levels to investigate ion-dependent signaling pathways. [1]

References

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